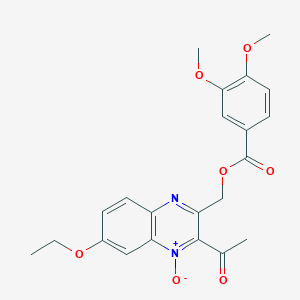![molecular formula C24H26N2O4S B7688131 3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B7688131.png)
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide is an organic compound with a complex structure that includes benzylsulfamoyl and methoxy-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride to form benzylsulfamoyl chloride.
Coupling with Phenyl Group: The benzylsulfamoyl chloride is then reacted with a phenyl derivative under basic conditions to form the benzylsulfamoyl phenyl intermediate.
Introduction of the Propanamide Group: The final step involves the reaction of the benzylsulfamoyl phenyl intermediate with 2-methoxy-5-methylphenylpropanamide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The methoxy-methylphenyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(benzylsulfamoyl)phenyl derivatives: These compounds share the benzylsulfamoyl group but differ in the other substituents.
N-(2-methoxy-5-methylphenyl) derivatives: These compounds share the methoxy-methylphenyl group but differ in the other substituents.
Uniqueness
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide is unique due to the combination of both benzylsulfamoyl and methoxy-methylphenyl groups, which may confer specific properties such as enhanced binding affinity and specificity for certain molecular targets.
Eigenschaften
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18-8-14-23(30-2)22(16-18)26-24(27)15-11-19-9-12-21(13-10-19)31(28,29)25-17-20-6-4-3-5-7-20/h3-10,12-14,16,25H,11,15,17H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOJZYNDLIQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688048.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide](/img/structure/B7688054.png)
![2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7688064.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B7688071.png)
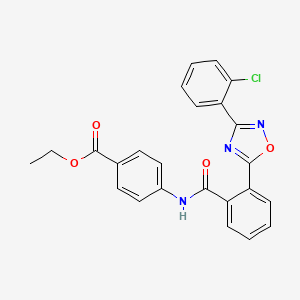
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688091.png)
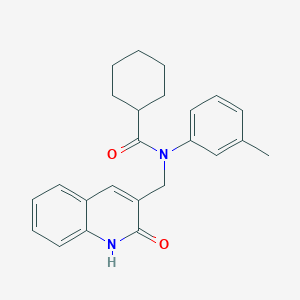
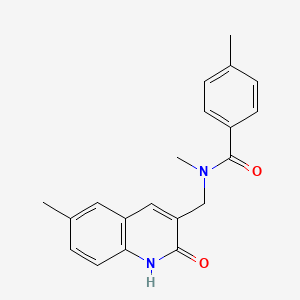
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline](/img/structure/B7688101.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
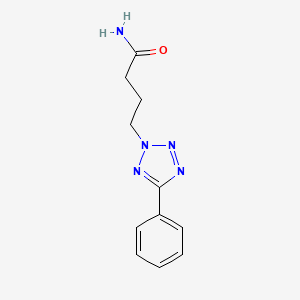
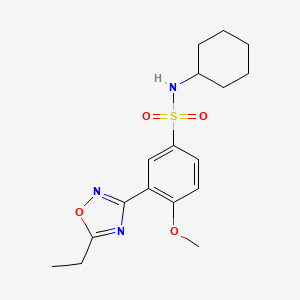
![5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7688140.png)
